2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine

Übersicht

Beschreibung

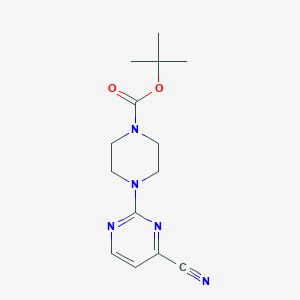

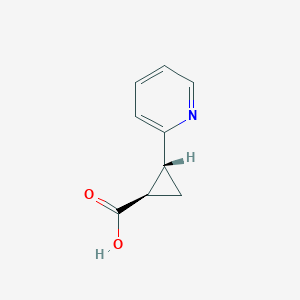

2-Methyl-4-(2-trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H10F3NO. It contains a pyridine ring, a trifluoromethyl group, and a benzoyl group .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as this compound, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring, a trifluoromethyl group, and a benzoyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients. The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen

Luminescent Complexes

A study on rhenium(I) tricarbonyl chloride complexes incorporating pyridine-functionalized N-heterocyclic carbenes demonstrated unique blue-green luminescence. These complexes, characterized by a variety of spectroscopic methods and single-crystal X-ray diffraction, showcased emission wavelengths in the blue-green region, which is uncommon among rhenium(I) tricarbonyl complexes. Such luminescent properties suggest potential applications in the development of new optical materials and sensors (Li et al., 2012).

Fluorinated Polyamides

Research into novel fluorinated polyamides containing pyridine and sulfone moieties utilized a diamine with pyridine and trifluoromethylphenyl groups. These polymers displayed exceptional solubility, thermal stability, and mechanical properties, alongside low dielectric constants and moisture absorption. Such attributes indicate their potential use in high-performance materials for electronics and aerospace industries (Liu et al., 2013).

Chemosensory Materials

Polyfluorenes with pyridine-benzimidazole and methyl-pyridinyl-triazole groups have been synthesized, exhibiting selective fluorescence quenching in the presence of specific metal ions. This behavior underscores their applicability as tailored sensory materials for detecting transition metal ions, highlighting potential uses in environmental monitoring and chemical sensing (Du et al., 2007).

Catalytic Applications

Palladium complexes with pyridine-bridged bis(triazolin-5-ylidenes) have been studied for their synthesis, structure, and catalytic applications. Despite challenges in maintaining stability under catalytic conditions, these complexes show promise in catalysis, particularly in carbon-carbon bond formation reactions such as the Mizoroki-Heck reaction (Wang et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-methylpyridin-4-yl)-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-8-10(6-7-18-9)13(19)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDWIBRESXCOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452899.png)

![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)

![methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1452910.png)

![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)

![7-Iodopyrido[2,3-b]pyrazine](/img/structure/B1452914.png)